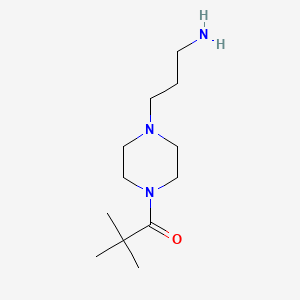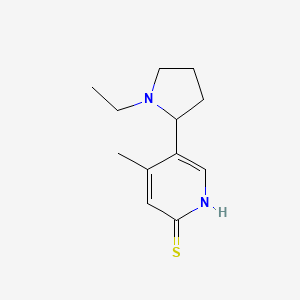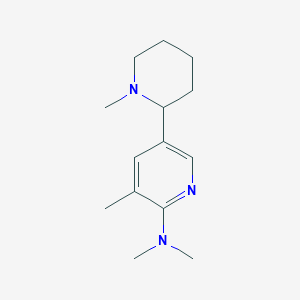
Carbonic acid; tetrabutylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1), also known as tetrabutylammonium hydrogen carbonate, is an organic compound with the molecular formula C17H37NO3. It is a salt formed between the organic cation 1-butanaminium, N,N,N-tributyl- and the anion carbonic acid. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) can be synthesized by reacting tetrabutylammonium chloride with sodium hydrogen carbonate. The reaction typically takes place in an anhydrous organic solvent such as ether. The mixture is stirred to facilitate the reaction, resulting in the formation of tetrabutylammonium hydrogen carbonate .
Industrial Production Methods
In industrial settings, the production of 1-butanaminium, N,N,N-tributyl-, carbonic acid (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism by which 1-butanaminium, N,N,N-tributyl-, carbonic acid (1:1) exerts its effects involves its ability to act as a catalyst or reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may facilitate the formation or breaking of chemical bonds, thereby accelerating the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium decatungstate: Another compound with similar cation but different anion, used in photocatalysis.
Tetrabutylammonium fluoride: Used as a nucleophilic fluorinating reagent.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis.
Uniqueness
1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) is unique due to its specific combination of cation and anion, which imparts distinct properties and reactivity. Its ability to act as a catalyst and reagent in various reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C17H38NO3+ |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
carbonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1; |
InChI Key |
HKVLOZLUWWLDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt)](/img/structure/B11819603.png)


![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B11819614.png)




![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
![2-(3-Amino-1-oxa-8-azaspiro[4.5]decane-8-carbonyl)oxy-2-oxoacetic acid;tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11819655.png)

![3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B11819662.png)
